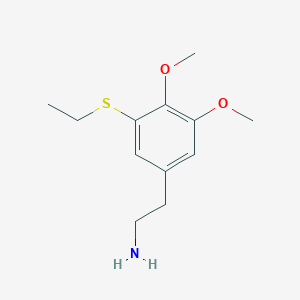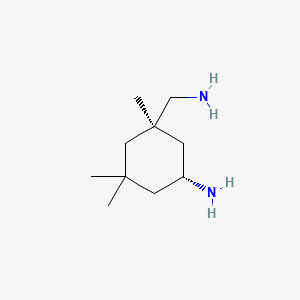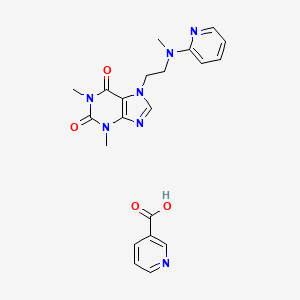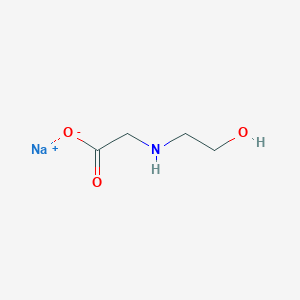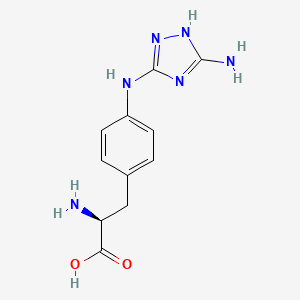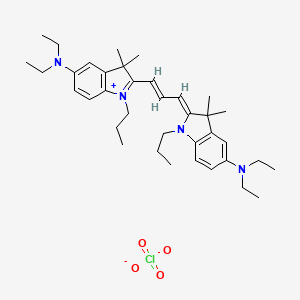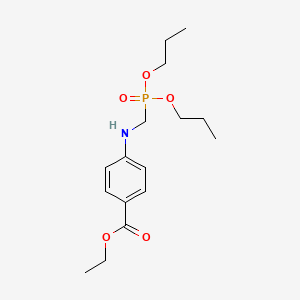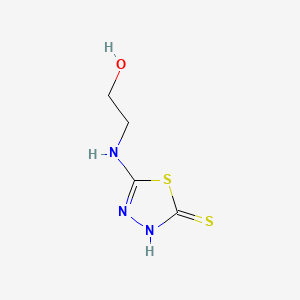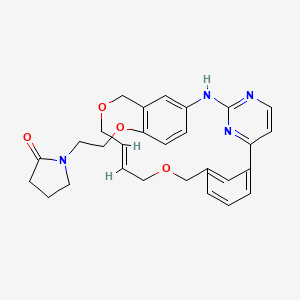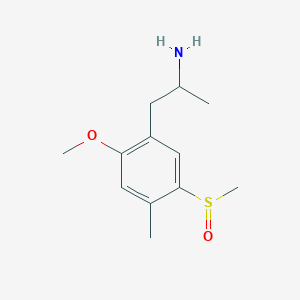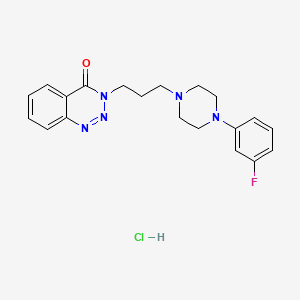
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato típicamente involucra múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación del núcleo de benzotriazina, seguido de la introducción de los grupos piperazinil y fluoro-fenil. El paso final implica la adición del grupo propil y la formación de la sal clorhidrato. Las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores específicos, son cruciales para la síntesis exitosa de este compuesto.
Métodos de Producción Industrial
En un entorno industrial, la producción de (((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato se amplía utilizando reactores grandes y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el monitoreo y control continuo de los parámetros de reacción para mantener la consistencia y la calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la elección del solvente, la temperatura y el pH, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos de mayor estado de oxidación, mientras que la reducción puede producir formas más reducidas del compuesto original.
Aplicaciones Científicas De Investigación
(((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en varias reacciones químicas y procesos de síntesis.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales especializados y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y llevando a varios efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a (((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato incluyen otros derivados de benzotriazina con diferentes sustituyentes. Estos compuestos comparten un núcleo común de benzotriazina pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Unicidad
La singularidad de (((Fluoro-3 fenil)-4 piperazinil-1)-3 propil)-3H-benzotriazina-1,2,3 una-4 clorhidrato radica en su combinación específica de grupos funcionales, que confiere reactividad química y actividad biológica potencial distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Número CAS |
91532-11-5 |
|---|---|
Fórmula molecular |
C20H23ClFN5O |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
3-[3-[4-(3-fluorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22FN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
Clave InChI |
XTRSZFHBIKFQIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


